2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline
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Overview
Description
2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline is a complex organic compound that features a quinoline core linked to a piperidine ring via a pyrimidin-2-yloxy methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated piperidine rings .
Scientific Research Applications
2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving quinoline and piperidine derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their additional functional groups.
Quinolinyl-pyrazoles: These compounds feature a quinoline core linked to a pyrazole ring, offering different biological activities.
Uniqueness
2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline is unique due to its specific combination of a quinoline core, piperidine ring, and pyrimidin-2-yloxy methyl bridge. This structure provides distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-7-17-16(6-1)8-9-18(22-17)23-12-3-5-15(13-23)14-24-19-20-10-4-11-21-19/h1-2,4,6-11,15H,3,5,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJGJGBMIMMHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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